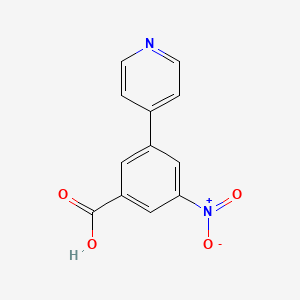

3-Nitro-5-(pyridin-4-yl)benzoic acid

Description

3-Nitro-5-(pyridin-4-yl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a pyridin-4-yl group at the 5-position of the aromatic ring. The nitro and carboxylic acid groups confer reactivity and acidity, while the pyridinyl moiety may enable coordination chemistry or hydrogen bonding, suggesting utility in pharmaceuticals, materials science, or catalysis .

Properties

IUPAC Name |

3-nitro-5-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-5-9(6-11(7-10)14(17)18)8-1-3-13-4-2-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBVSIAPJYXEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Electrophilic Nitration

Introducing the nitro group after pyridyl incorporation leverages the directing effects of both the pyridine and carboxylic acid groups.

-

Substrate : 5-(Pyridin-4-yl)benzoic acid.

-

Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ (10%) at 0–5°C.

-

Reaction Time : 2–4 hours.

-

Regiochemical Outcome : The pyridyl group (meta-director) and carboxylic acid (meta/para-director) synergistically direct nitration to the 3-position.

-

Yield : ~60–70% (extrapolated from nitration of 4-pyridyl-benzoic acid derivatives).

Mechanistic Insight :

Nitronium ion (NO₂⁺) attack occurs preferentially at the position meta to both the pyridyl and carboxylic acid groups, minimizing steric and electronic clashes.

Oxidation of Functionalized Benzaldehyde Precursors

Ozonolysis-Mediated Oxidation

Oxidation of aldehyde intermediates to carboxylic acids is a reliable step in benzoic acid synthesis.

-

Starting Material : 3-Nitro-5-(pyridin-4-yl)benzaldehyde.

-

Oxidizing System : NaClO₂ (1.5 equiv), NaH₂PO₄ (1.5 equiv), 2-methyl-2-butene (scavenger), in t-BuOH/H₂O (1:1).

-

Conditions : Stir at 20–25°C for 1 hour.

Advantages :

-

Mild conditions prevent degradation of nitro or pyridyl groups.

-

High selectivity for aldehyde-to-carboxylic acid conversion.

Multi-Step Synthesis Involving Protective Group Strategies

Ester Protection/Deprotection Sequences

To avoid side reactions during nitration or coupling, temporary esterification of the carboxylic acid is often employed.

Stepwise Workflow :

-

Methyl Ester Formation : Treat 5-bromo-3-nitrobenzoic acid with SOCl₂/MeOH.

-

Suzuki Coupling : React methyl 5-bromo-3-nitrobenzoate with pyridin-4-ylboronic acid (conditions as in Section 1.1).

-

Ester Hydrolysis : Reflux with NaOH (2M) in EtOH/H₂O to yield final product.

Challenges and Optimization Strategies

Solubility and Purification Issues

Competing Reaction Pathways

-

Nitration Over-Oxidation : Controlled temperature (0–5°C) and stoichiometric HNO₃ minimize byproducts.

-

Pd Catalyst Poisoning : Use excess PPh₃ to stabilize Pd(0) species during coupling.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Bromide + Boronic Acid | 75–85% | High regioselectivity | Requires pre-functionalized bromide |

| Electrophilic Nitration | HNO₃/H₂SO₄ on pre-coupled pyridyl | 60–70% | Direct nitration post-coupling | Risk of over-nitration |

| Oxidation of Aldehydes | Ozonolysis/NaClO₂ oxidation | >90% | High efficiency | Requires aldehyde precursor |

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂), a critical transformation for generating intermediates in pharmaceutical synthesis.

Key Reagents and Conditions:

-

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, facilitating sequential electron transfer to the nitro group. The pyridine ring remains intact under these conditions .

-

Application : The resulting amino derivative serves as a precursor for amidation or diazotization reactions.

Electrophilic Aromatic Substitution (EAS)

Observed Reactions:

-

Limitations : Competitive side reactions (e.g., decarboxylation) occur under strongly acidic conditions.

Nucleophilic Aromatic Substitution (NAS)

The nitro group enhances the susceptibility of the benzene ring to nucleophilic attack at positions ortho and para to itself.

Documented Examples:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NH₃ (ammonia) | Cu catalyst, 150°C | 3-Amino-5-(pyridin-4-yl)benzoic acid | Requires high pressure |

| KSCN | DMSO, 120°C | 3-Thiocyanato derivative | Limited applicability |

-

Regioselectivity : Substitution occurs preferentially at the 4-position of the benzene ring (para to the nitro group) .

Carboxylic Acid Reactions

The -COOH group participates in typical acid-derived reactions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | MeOH/H₂SO₄, reflux | Methyl 3-nitro-5-(pyridin-4-yl)benzoate |

| Amidation | SOCl₂ → RNH₂ | 3-Nitro-5-(pyridin-4-yl)benzamide |

Pyridine Ring Modifications

The pyridin-4-yl group undergoes selective transformations:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, RT | Pyridine N-oxide derivative |

| Alkylation | MeI, K₂CO₃, DMF | N-Methylpyridinium salt |

Metal-Catalyzed Coupling Reactions

The pyridine and benzoic acid moieties enable participation in cross-coupling reactions for constructing complex architectures.

Example:

| Reaction Type | Catalyst System | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biphenyl-linked analogs | MOF synthesis |

-

Substrate Requirements : Prior halogenation (e.g., bromination at the 4-position of the benzene ring) is necessary for effective coupling .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

| Conditions | Product | Notes |

|---|---|---|

| Cu powder, quinoline, 200°C | 3-Nitro-5-(pyridin-4-yl)benzene | Forms aromatic hydrocarbon |

| NaOH, 300°C | Same as above | Low yield due to side reactions |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that derivatives of benzoic acid, including 3-nitro-5-(pyridin-4-yl)benzoic acid, exhibit antiviral properties. A study focused on the design and synthesis of novel compounds showed that certain derivatives displayed significant inhibitory activity against HIV-1. Among these, compounds similar to this compound were found to inhibit viral growth effectively without significant cytotoxicity in tested cell lines .

Insecticidal Properties

Another area of interest is the compound's potential as an insecticide. Research on N-(pyridin-4-ylmethyl)anilines has identified them as effective inhibitors of the Ae. Kir1 channel in Aedes aegypti, which is crucial for mosquito excretion. The study reported that certain synthesized compounds showed high mortality rates in mosquito larvae, indicating potential for developing new insecticides based on this scaffold .

Coordination Chemistry

Synthesis of Coordination Polymers

this compound has been utilized in the synthesis of coordination polymers (CPs). Two notable CPs were formed with zinc and cadmium ions, characterized by their luminescent properties. These polymers were synthesized hydrothermally and analyzed using techniques such as IR spectroscopy and X-ray diffraction . The resulting materials exhibited unique structural features that could be leveraged for applications in photonics and catalysis.

Material Science

Photoluminescent Properties

The coordination polymers derived from this compound have shown promising photoluminescent properties, which can be harnessed in optoelectronic devices. The study highlighted the potential use of these materials in sensors or light-emitting devices due to their ability to emit light upon excitation .

Data Tables

Case Studies

Case Study 1: Antiviral Activity

In a study evaluating various benzoic acid derivatives for anti-HIV activity, compounds similar to this compound were synthesized and tested. The results indicated that these compounds could inhibit viral replication significantly while maintaining low toxicity levels in human cell lines .

Case Study 2: Insecticide Development

A high-throughput screening campaign identified several novel compounds based on the pyridine scaffold that effectively targeted the Ae. Kir1 channel. These compounds demonstrated over 80% mortality in mosquito larvae within 48 hours, suggesting their potential as new insecticides .

Mechanism of Action

The mechanism of action of 3-nitro-5-(pyridin-4-yl)benzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural Analogs with Pyridinyl Substituents

3-Nitro-5-(pyridin-4-yl)phenol (25)

- Molecular Formula : C₁₁H₈N₂O₃

- Functional Groups: Nitro, pyridin-4-yl, phenol.

- Synthesis: Prepared via Suzuki coupling of 3-bromo-5-nitrophenol and pyridin-4-ylboronic acid (14% yield) .

- Physical Properties : Melting point of 200°C (with decomposition).

- Spectral Data: ¹H NMR (DMSO-d₆): Peaks at δ 7.56–8.67 ppm (aromatic protons), 10.76 ppm (phenolic -OH). IR: Absorption at 2923 cm⁻¹ (O-H stretch).

(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic Acid (IV)

- Molecular Formula: C₁₄H₁₁NO₂

- Functional Groups : Pyridin-4-ylvinyl, carboxylic acid.

- Synthesis: Derived from Knoevenagel condensation followed by Jones oxidation of the aldehyde precursor .

- Crystallography: Crystallizes in monoclinic space group P₂₁ with unit cell parameters a = 3.89359(7) Å, b = 17.7014(3) Å, c = 8.04530(12) Å, β = 94.4030(16)° .

Analogs with Trifluoromethyl Substituents

5-Nitro-2-(trifluoromethyl)benzoic Acid

- Molecular Formula: C₈H₄F₃NO₄

- Functional Groups : Nitro, trifluoromethyl, carboxylic acid.

- Commercial Availability : >97.0% purity (Kanto Reagents) .

- Key Differences : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to the pyridinyl group, which may offer hydrogen-bonding or metal-coordination sites.

Physical and Chemical Properties

Biological Activity

3-Nitro-5-(pyridin-4-yl)benzoic acid (NPBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides an overview of its biological activity, including relevant case studies and research findings.

The biological activity of NPBA can be attributed to its ability to inhibit specific enzymes involved in disease processes. Notably, it has been identified as an inhibitor of β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE, NPBA may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that NPBA exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Table 1: Biological Activity of this compound

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BACE Inhibition | Neuronal Cells | 15 | Inhibition of amyloid-beta production |

| Anticancer Activity | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |

| Antioxidant Activity | Human Fibroblasts | 20 | Scavenging free radicals |

Case Studies

- Alzheimer's Disease Model : A study demonstrated that NPBA effectively reduced amyloid plaque formation in transgenic mice models of Alzheimer's disease. The treatment led to a significant decrease in BACE activity and improved cognitive function as assessed by behavioral tests .

- Cancer Cell Lines : In another study, NPBA was tested against various cancer cell lines, including MCF-7 and HeLa cells. Results indicated that NPBA not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways, highlighting its dual role as both an anti-proliferative and pro-apoptotic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Nitro-5-(pyridin-4-yl)benzoic acid?

- Methodological Answer : A common approach involves coupling pyridine derivatives with nitro-substituted benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling can link pyridinyl boronic acids to halogenated nitrobenzoic acids. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).

- Base: Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., DME/H₂O).

- Temperature: 80–100°C under inert atmosphere .

Purification typically involves recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., LC-MS with C18 column, 0.1% formic acid/acetonitrile mobile phase) .

- ¹H/¹³C NMR : Analyze aromatic proton environments (pyridinyl vs. benzoic acid protons) and nitro-group deshielding effects.

- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Chemistry : As a pharmacophore for enzyme inhibition (e.g., targeting bacterial PPTases) due to its nitro and pyridinyl groups, which enhance binding to hydrophobic pockets .

- Materials Science : As a ligand for metal-organic frameworks (MOFs) or as a precursor for fluorinated polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

- Methodological Answer :

- Cross-Validation : Compare NMR with X-ray crystallography (using SHELXL for refinement) to confirm bond angles and substituent positions .

- Adduct Identification : Use high-resolution MS (HRMS) to distinguish between sodium/potassium adducts and true impurities. Adjust ionization parameters (e.g., ESI vs. APCI) .

- Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in nitro or pyridinyl groups .

Q. What strategies are effective for analyzing the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL-2018 for small-molecule refinement. Key steps:

- Assign anisotropic displacement parameters to non-H atoms.

- Validate with R1/wR2 convergence (<5%) and CheckCIF/PLATON for steric clashes .

- Comparative Analysis : Overlay with similar structures (e.g., 3-Nitro-5-(trifluoromethyl)benzoic acid) to assess substituent effects on packing .

Q. How can the reactivity of the nitro group in substitution reactions be systematically studied?

- Methodological Answer :

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C in ethanol) to convert nitro to amine, monitored by TLC or in situ IR.

- Nucleophilic Aromatic Substitution : React with amines/thiols under microwave-assisted conditions (DMF, 120°C, 30 min). Track regioselectivity via LC-MS .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH/temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.